molecular formula C15H21NO2S B7647149 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine

1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine

Cat. No.: B7647149
M. Wt: 279.4 g/mol
InChI Key: OEJWBMXWBQRZGL-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine is a chemical compound with a complex structure that includes a piperidine ring attached to a sulfonyl group derived from tetrahydronaphthalene

Properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-19(18,16-10-4-1-5-11-16)15-9-8-13-6-2-3-7-14(13)12-15/h8-9,12H,1-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJWBMXWBQRZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
  • 5,6,7,8-Tetrahydro-2-naphthoic acid
  • 5,6,7,8-Tetrahydro-2-naphthylamine

Comparison: 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine is unique due to the presence of both a piperidine ring and a sulfonyl group derived from tetrahydronaphthalene. This combination imparts distinct chemical properties and potential biological activities compared to its similar compounds .

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